molecular formula C15H18N2O4 B11840390 Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11840390
M. Wt: 290.31 g/mol
InChI Key: VZJFJVUFCYGKIK-UHFFFAOYSA-N
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Description

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Chemical Reactions Analysis

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA unwinding and replication . These interactions make it a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of approximately 286.32 g/mol. The compound features methoxy groups at positions 5 and 8, along with a methylamino group at position 4 of the quinoline ring. These structural characteristics are believed to enhance its solubility and reactivity, contributing to its biological activities.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound appears to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Its mechanism of action may involve the inhibition of protein kinases associated with cancer cell growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa12.5Protein kinase inhibition
MCF715.0Apoptosis induction
A54910.0Cell cycle arrest

2. Neuroprotective Effects

In addition to its anticancer potential, this compound may exhibit neuroprotective effects . Research suggests that it could influence neurodegenerative pathways by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The presence of methoxy groups may enhance its interaction with neural receptors.

Table 2: Neuroprotective Activity Overview

Study ReferenceModel UsedOutcome
SH-SY5Y CellsReduced apoptosis
Mouse ModelImproved cognitive function
Rat Brain TissueDecreased oxidative stress

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various protein kinases involved in cancer progression, which may lead to reduced tumor growth.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective benefits.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : This study demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell growth through protein kinase pathways .
  • Neuroprotection in Mouse Models : Research conducted on mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups .
  • MCF7 Breast Cancer Cells : The compound was found to induce apoptosis in MCF7 cells at an IC50 of 15 µM, suggesting a role in breast cancer treatment strategies .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-5-21-15(18)9-8-17-14-11(20-4)7-6-10(19-3)12(14)13(9)16-2/h6-8H,5H2,1-4H3,(H,16,17)

InChI Key

VZJFJVUFCYGKIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)NC

Origin of Product

United States

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